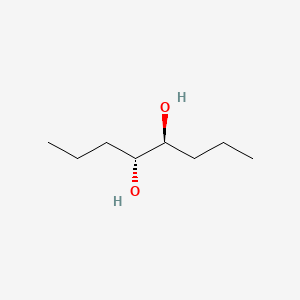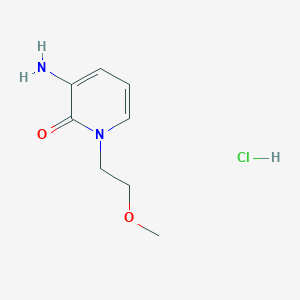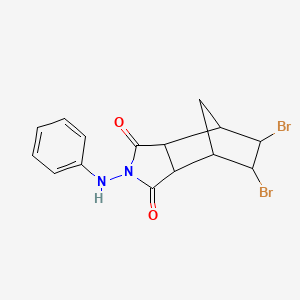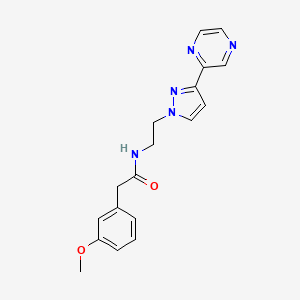
(4R,5S)-Octane-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4R,5S)-Octane-4,5-diol” is a chemical compound with the molecular formula C10H22 . It is also known as "(4R,5S)-4,5-Dimethyloctane" .
Molecular Structure Analysis
The molecular structure of “this compound” includes 10 carbon atoms and 22 hydrogen atoms . The average mass is 142.282 Da and the monoisotopic mass is 142.172150 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 0.7±0.1 g/cm3, a boiling point of 162.7±7.0 °C at 760 mmHg, and a vapour pressure of 2.8±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 38.3±0.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
Renewable Resource Utilization
(4R,5S)-Octane-4,5-diol plays a significant role in the production of C4 and C5 alcohols from biomass-derived materials. These alcohols are crucial as commodity chemicals, serving as monomers in the manufacturing of polyesters, polyurethanes, and polyethers. Notably, they find applications in the fuel industry for the preparation of additives to enhance gasoline octane numbers. Research emphasizes the importance of developing efficient catalysts for these transformations, highlighting a shift towards finding alternatives to noble metals for catalyst composition (Daolai Sun et al., 2016).
Advanced Material Synthesis
In the realm of advanced materials, this compound derivatives have been explored for their application in electronic devices. For example, the synthesis of high-performance thin-film transistors using a novel diketopyrrolopyrrole-based π-conjugated copolymer demonstrates significant advancements in material science, with the materials exhibiting exceptional hole mobility and solubility in organic solvents (Jae Seung Ha et al., 2011).
Catalysis and Chemical Synthesis
The development of new catalysts and catalytic processes is another vital application area. A study on the preparation of a new DABCO-based ionic liquid for promoting the synthesis of biologically active compounds showcases the utility of this compound in facilitating chemical reactions under more environmentally friendly conditions (F. Shirini et al., 2017).
Microbial Production
The microbial production of diols, including compounds related to this compound, as platform chemicals from renewable materials is an area of growing interest. These diols are considered green chemicals due to their production through direct microbial bioconversion processes, which are pivotal for sustainable chemical synthesis (A. Zeng & W. Sabra, 2011).
Eigenschaften
IUPAC Name |
(4S,5R)-octane-4,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZCLQJVMZGY-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22520-41-8 |
Source


|
| Record name | (4R,5S)-octane-4,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)






![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

